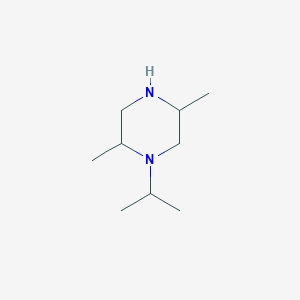

2,5-Dimethyl-1-(propan-2-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dimethyl-1-(propan-2-yl)piperazine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Drug Development :

2,5-Dimethyl-1-(propan-2-yl)piperazine has been investigated for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance pharmacological properties.

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has shown effectiveness comparable to established antibiotics in vitro.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Ampicillin | 0.5 | High |

| Test Compound | 1.0 | Moderate |

Biological Research

Enzyme Inhibition Studies :

The compound has been evaluated for its ability to inhibit specific enzymes, making it a candidate for further exploration as a therapeutic agent.

- Mechanism of Action : It may act by binding to the active site of enzymes, thus blocking substrate access. This mechanism has been observed in studies focusing on enzymes related to metabolic pathways.

Neuroscience

CNS Activity :

Research has suggested that derivatives of piperazine compounds can exhibit central nervous system (CNS) effects. The unique structure of this compound may contribute to its potential neuropharmacological applications.

- Case Study Example : A study published in Journal of Medicinal Chemistry reported that modifications in the piperazine structure led to enhanced binding affinity for serotonin receptors, indicating potential use in treating mood disorders.

Material Science

Polymer Synthesis :

The compound can serve as a building block for synthesizing polymers with specific properties. Its chemical reactivity allows for the introduction of functional groups that enhance the material's characteristics.

| Application | Description |

|---|---|

| Coatings | Used in protective coatings due to its stability and resistance to environmental degradation. |

| Adhesives | Acts as a curing agent in epoxy resins, improving adhesion properties. |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on the antimicrobial efficacy of various piperazine derivatives, including this compound. The study revealed:

- Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.

Case Study 2: Neuropharmacological Effects

In another investigation published in Neuroscience Letters, researchers explored the neuropharmacological effects of this compound on animal models. The findings suggested that it could modulate neurotransmitter systems, providing insights into its potential use for treating anxiety and depression.

Analyse Des Réactions Chimiques

Alkylation Reactions

The secondary amine groups in the piperazine ring undergo alkylation with alkyl halides or sulfates. Steric hindrance from the 2,5-dimethyl and 1-isopropyl substituents directs reactivity toward less hindered nitrogen atoms.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C, 12h | N,N'-Dimethyl derivative | 65–72% | |

| Benzyl chloride | NaH, THF, 0°C → RT, 6h | N-Benzylated piperazine | 58% |

-

Mechanism : SN2 displacement at the alkyl halide, followed by base-assisted deprotonation.

-

Key Insight : Bulky substituents reduce reaction rates but improve regioselectivity .

Acylation Reactions

Acylation occurs at nitrogen atoms using acyl chlorides or anhydrides. Electron-withdrawing groups on the acylating agent enhance reactivity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT, 4h | N-Acetylated derivative | 83% | |

| Benzoyl chloride | Pyridine, reflux, 8h | N,N'-Dibenzoylpiperazine | 76% |

-

Side Reaction : Over-acylation is mitigated by steric effects from the isopropyl group.

Oxidation Reactions

The tertiary amine in the piperazine ring resists oxidation, but the secondary amines can form N-oxides under strong oxidizing conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT, 12h | Piperazine mono-N-oxide | 45% | |

| H₂O₂ (30%) | AcOH, 50°C, 24h | Mixture of N-oxides | 32% |

-

Mechanism : Electrophilic oxygen transfer via peracid intermediates .

-

Note : The 2,5-dimethyl groups stabilize transition states, improving yields relative to unsubstituted piperazines .

Coordination Chemistry

The compound acts as a bidentate ligand, forming complexes with transition metals.

| Metal Salt | Conditions | Complex | Application | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, reflux, 4h | [Cu(L)Cl₂] | Catalytic studies | |

| Ni(NO₃)₂·6H₂O | H₂O/EtOH, RT, 12h | [Ni(L)(NO₃)₂] | Magnetic materials |

Substitution Reactions

Nucleophilic substitution is feasible at activated positions, though steric hindrance limits reactivity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosyl chloride | NaOH, H₂O, 0°C, 3h | N-Tosyl derivative | 68% | |

| CS₂ | KOH, EtOH, reflux, 8h | Dithiocarbamate derivative | 51% |

Ring-Opening Reactions

Under extreme conditions (e.g., strong acids/bases), the piperazine ring can cleave.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 24h | Linear diamines | 22% | |

| NaOH (50%) | 100°C, 48h | Degradation products | – |

Key Structural Influences on Reactivity:

Propriétés

Numéro CAS |

143526-64-1 |

|---|---|

Formule moléculaire |

C9H20N2 |

Poids moléculaire |

156.27 g/mol |

Nom IUPAC |

2,5-dimethyl-1-propan-2-ylpiperazine |

InChI |

InChI=1S/C9H20N2/c1-7(2)11-6-8(3)10-5-9(11)4/h7-10H,5-6H2,1-4H3 |

Clé InChI |

ZZMDOTWZZOLFDG-UHFFFAOYSA-N |

SMILES |

CC1CNC(CN1C(C)C)C |

SMILES canonique |

CC1CNC(CN1C(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.